![molecular formula C23H22N4O6S B14949685 4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, a hydrazino group, and a pyrrolidinyl benzoic acid structure, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves multiple steps:
Formation of the Benzodioxole Moiety: This step typically involves the cyclization of catechol with formaldehyde.
Hydrazino Group Introduction: The hydrazino group is introduced through a reaction with hydrazine hydrate.
Pyrrolidinyl Benzoic Acid Formation: This involves the reaction of succinic anhydride with aniline to form the pyrrolidinyl benzoic acid structure.
Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolidinyl benzoic acid structure under specific reaction conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification steps: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the hydrazino group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the hydrazino group can yield amines.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID: is similar to other compounds with benzodioxole or pyrrolidinyl benzoic acid structures.
Uniqueness
Structural Uniqueness: The combination of benzodioxole, hydrazino, and pyrrolidinyl benzoic acid moieties makes it unique.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C23H22N4O6S |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
4-[3-[(E)-N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)25-26-23(24)34-19-11-20(28)27(21(19)29)16-7-5-15(6-8-16)22(30)31/h4-10,19H,2-3,11-12H2,1H3,(H2,24,26)(H,30,31)/b25-13+ |
Clave InChI |
YKHVUZBACUBZFM-DHRITJCHSA-N |
SMILES isomérico |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
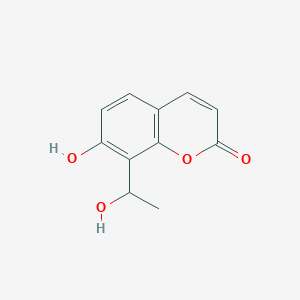
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
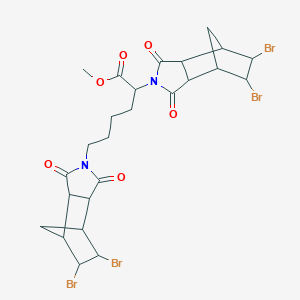
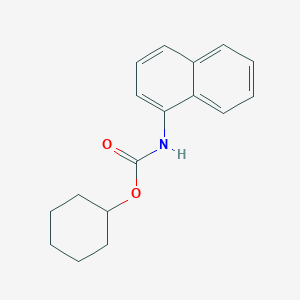
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
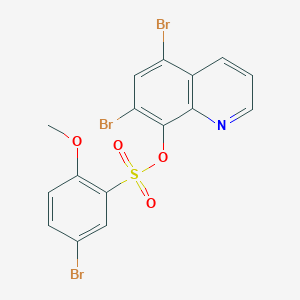
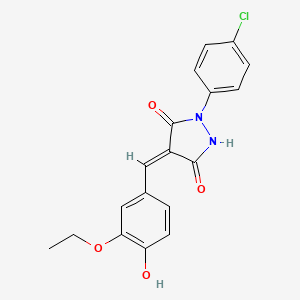
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)
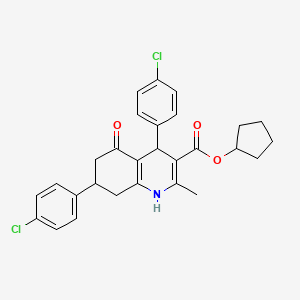
![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
